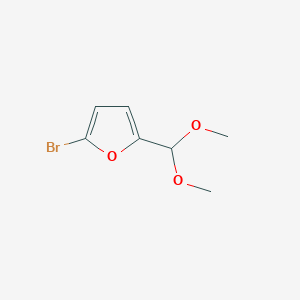

2-Bromo-5-dimethoxymethylfuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrO3 |

|---|---|

Molecular Weight |

221.05 g/mol |

IUPAC Name |

2-bromo-5-(dimethoxymethyl)furan |

InChI |

InChI=1S/C7H9BrO3/c1-9-7(10-2)5-3-4-6(8)11-5/h3-4,7H,1-2H3 |

InChI Key |

WABBMXFNRFZTOX-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=C(O1)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Dimethoxymethylfuran

Strategies for Introducing Halogen Substituents onto Furan (B31954) Rings

The introduction of a halogen, specifically bromine, onto the furan nucleus is a critical step in the synthesis of the target compound. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, with the 2 and 5 positions being the most reactive.

Electrophilic Bromination of Furan Derivatives

Electrophilic bromination is a common and effective method for introducing a bromine atom onto the furan ring. The high reactivity of the furan ring often necessitates the use of mild brominating agents to avoid over-bromination or degradation of the starting material.

A typical approach involves the reaction of a suitable furan precursor with a brominating agent in an appropriate solvent. For instance, the bromination of furan derivatives can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are crucial for achieving high selectivity and yield.

For example, the bromination of fraxinellone, a furan-containing natural product, has been optimized using NBS, yielding the desired brominated product. nih.gov In a similar vein, the bromination of 2-ethylfuran (B109080) has been carried out using bromine in DMF at room temperature. researchgate.net These examples suggest that similar conditions could be applied to the bromination of a furan derivative bearing a dimethoxymethyl group at the 5-position.

| Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Fraxinellone | Dichloromethane (DCM) | Room Temperature | Good | nih.gov |

| Bromine (Br₂) | 2-Ethylfuran | Dimethylformamide (DMF) | 20 | 29 | researchgate.net |

Table 1: Examples of Electrophilic Bromination of Furan Derivatives

Directed Metalation and Subsequent Halogenation Reactions

Directed ortho-metalation (DoM) provides an alternative, highly regioselective method for the functionalization of aromatic and heteroaromatic rings. This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the context of furan chemistry, a substituent at the 2-position can direct the lithiation to the 5-position. For the synthesis of 2-bromo-5-dimethoxymethylfuran, one could envision a scenario where a directing group at the 2-position of the furan ring facilitates lithiation at the 5-position, followed by quenching with a bromine source like 1,2-dibromoethane (B42909) or hexabromoethane. However, the dimethoxymethyl group itself is not a strong directing group. Therefore, this strategy is more applicable if another directing group is present on the furan ring, which is later replaced or transformed.

A related approach involves metal-halogen exchange. For instance, a furan derivative bearing an iodine atom could undergo lithium-iodine exchange, followed by quenching with a brominating agent. This method offers excellent regiocontrol.

Methods for Formulating and Protecting the Carbonyl Group as a Dimethoxymethyl Acetal (B89532)

The dimethoxymethyl group serves as a protected form of a formyl (aldehyde) group. The protection of aldehydes as acetals is a common strategy in multi-step organic synthesis to prevent unwanted reactions of the highly reactive carbonyl group.

Acetalization of Furan Carboxaldehydes

The most direct method for introducing the dimethoxymethyl group is through the acetalization of a furan carboxaldehyde, such as 5-bromofurfural. This reaction is typically carried out by treating the aldehyde with an excess of methanol (B129727) in the presence of an acid catalyst. Common catalysts include mineral acids (e.g., HCl, H₂SO₄) or Lewis acids. To drive the equilibrium towards the acetal, a dehydrating agent is often employed. Trimethyl orthoformate is a particularly effective reagent for this purpose as it reacts with the water generated during the reaction to form methanol and methyl formate, thus shifting the equilibrium towards the product. researchgate.net

The synthesis of 6-bromo-piperonal-dimethyl-acetal has been reported, demonstrating the feasibility of this transformation on a brominated aromatic aldehyde. researchgate.net

| Aldehyde | Reagent | Catalyst | Conditions | Yield (%) | Reference |

| 6-Bromo-piperonal | Ethylene (B1197577) glycol | - | Toluene, reflux | - | researchgate.net |

| Various aldehydes | Methanol | Hydrochloric acid (0.1 mol%) | Ambient temperature | High | mdpi.com |

Table 2: Examples of Acetalization of Aromatic Aldehydes

Alternative Synthetic Routes to Dimethoxymethyl-Substituted Furans

An alternative to the direct acetalization of a pre-existing aldehyde involves building the furan ring with the dimethoxymethyl substituent already in place. For instance, a synthetic route could involve the reaction of p-bromophenol with 2-bromoacetaldehyde dimethyl acetal in the presence of a base to form an intermediate which can then be cyclized to form a benzofuran (B130515) derivative. google.com While this example leads to a benzofuran, the principle of using a building block already containing the dimethoxymethyl group is applicable to the synthesis of simple furans as well.

Convergent and Linear Synthesis Pathways Involving this compound Precursors

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve a stepwise modification of a starting furan derivative. A plausible linear sequence could start with commercially available furfural (B47365). The aldehyde group of furfural could first be protected as a dimethyl acetal. The resulting 2-dimethoxymethylfuran would then undergo electrophilic bromination at the 5-position to yield the final product.

Step 1: Furfural → 2-Dimethoxymethylfuran (Acetalization)

Step 2: 2-Dimethoxymethylfuran → this compound (Bromination)

A convergent synthesis , on the other hand, would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. For this compound, a convergent approach is less straightforward due to the small size of the molecule. However, one could consider the synthesis of 2,5-disubstituted furan derivatives from acyclic precursors. For example, the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, could be adapted. A suitably substituted 1,4-dicarbonyl precursor could be cyclized to form the furan ring with the desired substituents already in place.

Application of Green Chemistry Principles in the Synthesis of Brominated Furans

The synthesis of brominated furans, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability and minimize environmental impact. These principles focus on the use of environmentally benign reaction media, the development of catalytic and reagent-controlled synthetic routes, and the optimization of atom economy to reduce waste.

A significant advancement in the green synthesis of brominated organic compounds is the move away from hazardous organic solvents. researchgate.net The ideal solvent for a green chemical process is one that is non-toxic, readily available, and has minimal environmental impact. acgpubs.org

Aqueous Systems: Water is an attractive medium for organic reactions due to its non-flammability, low cost, and environmental compatibility. researchgate.net For the bromination of aromatic compounds, systems like the aqueous calcium bromide-bromine (CaBr2-Br2) mixture have been developed as efficient and recyclable brominating agents. researchgate.net This approach allows for facile and instantaneous bromination of industrially important aromatic compounds at room temperature without the need for metal catalysts or acidic additives, and the entire process can be designed to generate zero effluent. researchgate.net While direct application to this compound synthesis is not explicitly detailed, the principle of using aqueous systems for bromination of aromatic heterocycles represents a significant green chemistry approach.

Solvent-Free Systems: An even more environmentally friendly approach is the complete elimination of solvents. acgpubs.org Solvent-free methodologies for organic brominations have been successfully developed using solid quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB). acgpubs.org These reactions can be carried out under thermal or microwave conditions, offering advantages such as simplicity, short reaction times, high yields, and the elimination of solvent-related waste. acgpubs.org This method has been applied to a diverse range of substrates, indicating its potential applicability to furan derivatives. acgpubs.org

The following table summarizes the advantages of using environmentally benign reaction media.

| Reaction Medium | Key Advantages | Relevant Research Findings |

| Aqueous Systems | Non-toxic, non-flammable, low cost, potential for reagent recycling. | The CaBr2-Br2 system in water allows for efficient bromination of aromatics at room temperature without organic solvents or metal catalysts. researchgate.net |

| Solvent-Free Systems | Eliminates solvent waste, can lead to shorter reaction times and simpler procedures. | Quaternary ammonium tribromides can be used for efficient bromination under thermal or microwave conditions without any solvent. acgpubs.org |

Catalysis and the use of more selective reagents are central to making the synthesis of brominated furans more sustainable. organic-chemistry.orgmdpi.com

Reagent-Controlled Synthesis: The choice of brominating agent has a significant impact on the green credentials of a synthesis. Traditional methods often employ molecular bromine (Br2), which can be hazardous and lead to the formation of byproducts. cambridgescholars.com A greener alternative is the use of reagents like N-Bromosuccinimide (NBS), which is a solid and offers milder reaction conditions for the bromination of a wide variety of unsaturated and aromatic compounds. cambridgescholars.comresearchgate.net The use of such controlled reagents minimizes the risks associated with handling elemental bromine and can improve the selectivity of the reaction, thereby reducing waste. cambridgescholars.com

The table below highlights different approaches to improve sustainability through catalysis and reagent control.

| Approach | Example | Sustainability Benefits |

| Catalysis | Use of catalytic triethylamine (B128534) and phosphine (B1218219) in furan synthesis. organic-chemistry.org | Avoids stoichiometric reagents, allows for reagent recycling, suitable for industrial scale-up. organic-chemistry.org |

| Reagent Control | Use of N-Bromosuccinimide (NBS) instead of molecular bromine. cambridgescholars.comresearchgate.net | Milder reaction conditions, improved safety, and potentially higher selectivity, reducing byproducts. cambridgescholars.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. jocpr.comjocpr.com Maximizing atom economy is crucial for minimizing waste and creating more sustainable chemical processes. jk-sci.comskpharmteco.com

The design of synthetic routes that generate recyclable or benign byproducts is another key aspect of waste reduction. For instance, when using quaternary ammonium tribromides for bromination, the spent reagent can potentially be recovered and regenerated, further improving the sustainability of the process. acgpubs.org

The following table outlines key strategies for optimizing atom economy and reducing waste in the synthesis of brominated furans.

| Strategy | Description | Impact on Sustainability |

| Favoring Atom-Economical Reactions | Designing synthetic routes that utilize addition or cycloaddition reactions where possible. nwnu.edu.cn | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. jocpr.comjocpr.com |

| Minimizing Protecting Groups | Avoiding the use of protecting and deprotecting steps in the synthetic sequence. mdpi.com | Reduces the number of reaction steps, solvent use, and waste generation. mdpi.com |

| One-Pot or Telescoped Reactions | Combining multiple reaction steps into a single pot or a continuous flow process without isolating intermediates. mdpi.com | Increases efficiency, reduces solvent consumption and waste from workup and purification. mdpi.com |

| Recyclable Reagents and Byproducts | Utilizing reagents that can be regenerated and reused, and designing reactions that produce non-hazardous byproducts. acgpubs.org | Reduces the overall material consumption and environmental impact of the synthesis. acgpubs.org |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Dimethoxymethylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Nucleus

The furan ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene. pearson.comchemicalbook.com Electrophilic aromatic substitution (EAS) on furan preferentially occurs at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance, involving three resonance structures, compared to attack at the C3 (or β) position which yields an intermediate with only two resonance structures. chemicalbook.comquora.comquora.com

In 2-Bromo-5-dimethoxymethylfuran, the existing substituents direct the regioselectivity of further electrophilic attack. The bromine atom is an ortho-para director but is deactivating due to its inductive electron-withdrawing effect. The dimethoxymethyl group, via the ether oxygens, is an activating group and also directs ortho to its position.

Given the substitution pattern, the available positions for electrophilic attack are C3 and C4.

Position C3: This position is ortho to the bromine atom and meta to the dimethoxymethyl group.

Position C4: This position is meta to the bromine atom and ortho to the dimethoxymethyl group.

The activating, ortho-directing effect of the dimethoxymethyl group would strongly favor substitution at the C4 position. Conversely, the deactivating nature of the bromine atom would disfavor substitution at the adjacent C3 position. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are predicted to yield predominantly the 4-substituted product. The reaction proceeds via the standard EAS mechanism: initial attack by the electrophile on the electron-rich furan ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. quora.com

Nucleophilic Substitution and Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom attached to the furan ring is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. nih.gov For this compound, the carbon-bromine bond can readily undergo oxidative addition to a Palladium(0) complex, initiating the catalytic cycle.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.govnih.gov The reaction of this compound with various arylboronic acids would produce 2-aryl-5-dimethoxymethylfurans. Typical conditions involve catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, a base such as K₂CO₃, K₃PO₄, or Na₂CO₃, and a solvent system like dioxane/water or toluene. nih.govmdpi.com

Representative Conditions for Suzuki Coupling of this compound:

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (2) | Toluene | 100 | 85-95 |

| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ (2.5) | 2-MeTHF | 80 | 80-90 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | DME/H₂O | 85 | 75-85 |

Note: Data is representative and based on analogous reactions reported in the literature for similar brominated heterocycles. nih.govmdpi.comresearchgate.net

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA). organic-chemistry.orgchem-station.com This method allows for the introduction of an alkynyl moiety at the 2-position of the furan ring, yielding 2-alkynyl-5-dimethoxymethylfurans.

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner. nih.gov The organozinc reagent can be prepared from an organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide and activated zinc metal. researchgate.netnih.gov This reaction is known for its high functional group tolerance. The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would lead to the formation of 2-alkyl- or 2-aryl-5-dimethoxymethylfurans. researchgate.netresearchgate.net

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom in this compound can be exchanged with a more electropositive metal, such as lithium or magnesium, to generate a potent furan-based nucleophile.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) would form the corresponding Grignard reagent, 2-(dimethoxymethyl)-5-furylmagnesium bromide. adichemistry.comwikipedia.orgmasterorganicchemistry.com The formation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.comalfredstate.edu This organomagnesium compound is a strong nucleophile and base, and it can be used in subsequent reactions with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce various functional groups at the 2-position.

Organolithium Reagents: Lithium-halogen exchange is a rapid and efficient method for generating organolithium compounds from organic halides. wikipedia.org Treating this compound with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in a solvent like THF results in a fast exchange of bromine for lithium. wikipedia.orgreddit.com This process forms 2-(dimethoxymethyl)-5-furyllithium. This lithiated intermediate is highly reactive and can be quenched with various electrophiles. The rate of lithium-halogen exchange is generally faster than deprotonation of less acidic C-H bonds, making it a highly selective reaction. stackexchange.com The use of a combination of i-PrMgCl and n-BuLi can sometimes be advantageous for substrates with acidic protons, although this is not a concern for the title compound. nih.gov

Transformations of the Dimethoxymethyl Acetal (B89532) Group

The dimethoxymethyl group serves as a protected form of a carboxaldehyde. This functionality can be unmasked or transformed under specific reaction conditions.

Controlled Hydrolysis to Furan Carboxaldehyde Functionality

The acetal group can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. libretexts.org Treatment of this compound with aqueous acid (e.g., dilute HCl or H₂SO₄) or an acid catalyst in the presence of water will lead to the formation of 5-Bromo-2-furaldehyde. nih.gov

The mechanism involves:

Protonation of one of the methoxy (B1213986) oxygen atoms by the acid catalyst.

Elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to form a hemiacetal intermediate.

Repetition of the sequence: protonation of the second methoxy group, elimination of a second molecule of methanol, and deprotonation to yield the final aldehyde product.

This deprotection is a crucial step for revealing the aldehyde functionality for further reactions such as Wittig reactions, reductions, or oxidations.

Transacetalization and Derivatization Reactions

Transacetalization is an equilibrium-driven process where an existing acetal reacts with a different alcohol or diol under acidic catalysis to form a new acetal. For example, reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and removal of methanol would result in the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative). libretexts.orgresearchgate.net Cyclic acetals are often used as protecting groups due to their enhanced stability compared to acyclic acetals. This transformation allows for the modification of the protecting group to suit the conditions of subsequent synthetic steps.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Core

The furan ring system can act as a diene in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. This reactivity is influenced by the substituents on the furan ring. Electron-donating groups generally enhance the reactivity of the furan as a diene, while electron-withdrawing groups can decrease its reactivity or alter the regioselectivity of the cycloaddition.

In the case of this compound, the bromine atom at the 2-position is an electron-withdrawing group, which is expected to decrease the electron density of the furan ring and thus reduce its reactivity in a normal electron-demand Diels-Alder reaction. The dimethoxymethyl group at the 5-position, while containing oxygen atoms, is primarily an acetal. Its electronic effect is more complex and can be influenced by the reaction conditions.

A comprehensive search of scientific literature did not yield specific examples or detailed studies of this compound undergoing Diels-Alder reactions. Therefore, no experimental data on its reactivity, the specific dienophiles it reacts with, or the structures of the resulting cycloadducts can be provided at this time.

Elucidation of Reaction Mechanisms and Kinetic Studies

The elucidation of reaction mechanisms often involves a combination of experimental techniques and computational studies to understand the step-by-step process of a chemical transformation. Kinetic studies, which measure the rate of a reaction, provide crucial information about the reaction mechanism, including the identification of the rate-determining step and the influence of various parameters such as temperature, concentration, and catalysts.

Applications of 2 Bromo 5 Dimethoxymethylfuran As a Versatile Synthetic Intermediate

Precursor for the Construction of Furan-Fused and Substituted Heterocyclic Systems

The strategic placement of the bromo and dimethoxymethyl groups on the furan (B31954) core makes 2-Bromo-5-dimethoxymethylfuran an exceptional starting material for synthesizing complex heterocyclic structures. The bromine atom serves as a handle for introducing various substituents onto the furan ring, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. mdpi.com These reactions are fundamental in modern organic chemistry for creating C-C bonds. nih.govnih.gov For instance, coupling this compound with a range of aryl or heteroaryl boronic acids can yield 2-aryl-5-dimethoxymethylfurans. d-nb.info

Following the coupling reaction, the dimethoxymethyl group can be easily hydrolyzed under mild acidic conditions to reveal the highly reactive 5-formylfuran moiety. This aldehyde group is a versatile functional handle for a plethora of subsequent chemical transformations, including condensation reactions, reductive aminations, and Wittig-type reactions, enabling the construction of more elaborate molecular frameworks.

This sequential functionalization strategy is instrumental in building furan-fused polyheterocyclic systems. nih.gov The aldehyde can be used to construct an adjacent ring system, leading to structures like furo[3,2-b]pyridines or other fused heterocycles that are prevalent in medicinal chemistry and materials science. nih.gov The ability to perform selective reactions at two different sites on the furan ring provides chemists with a powerful tool for the regiocontrolled synthesis of complex, poly-functionalized molecules. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Heteroaryl-Substituted Furan | nih.govmdpi.com |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Aryl/Heteroaryl-Substituted Furan | mdpi.com |

| Heck | Alkene | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | Alkene-Substituted Furan | mdpi.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkyne-Substituted Furan | mdpi.com |

Building Block for the Synthesis of Bio-Inspired Molecules and Complex Natural Product Analogues

The furan nucleus is a common structural motif in a wide variety of natural products and biologically active compounds. Consequently, functionalized furans like this compound are valuable starting materials for the synthesis of natural product analogues. nih.gov The ability to introduce molecular complexity through the two distinct functional groups allows chemists to construct analogues of naturally occurring furanones, lignans, and other secondary metabolites. nih.gov

The synthesis of these bio-inspired molecules often involves a multi-step sequence where the furan core, derived from this compound, is elaborated with various side chains and functional groups to mimic the structure of a natural target. For example, the aldehyde, once deprotected, can undergo aldol (B89426) condensation or Grignard reactions to build complex carbon skeletons. The bromine atom can be replaced with other functionalities or used in coupling reactions to attach larger fragments of the target molecule. This modular approach is crucial in medicinal chemistry for generating libraries of related compounds to study structure-activity relationships (SAR). mdpi.com

Intermediate in the Preparation of Advanced Organic Materials

The rigid, aromatic structure of the furan ring makes it an attractive component for advanced organic materials, including polymers and molecules for electronic applications. researchgate.net this compound serves as a key monomeric precursor in the synthesis of these functional materials.

Bio-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived materials. Furan derivatives, obtainable from renewable biomass resources, are at the forefront of this research. mdpi.comresearchgate.net this compound can be used to synthesize furan-containing polymers such as polyimides and polyesters. The bromo-functionality allows for its incorporation into polymer backbones via polycondensation reactions, often involving metal-catalyzed coupling methods.

For instance, after converting the bromo group to another reactive moiety (e.g., an amino or hydroxyl group), the resulting difunctional furan monomer can be polymerized with appropriate comonomers. Alternatively, the deprotected aldehyde can participate in condensation polymerizations with diamines or diols to form poly(azomethine)s or polyacetals, respectively. These furan-based polymers often exhibit desirable thermal stability and mechanical properties, making them potential substitutes for traditional plastics. mdpi.com

Conjugated polymers and oligomers containing furan rings are widely investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. nih.govresearchgate.net The electron-rich nature of the furan ring makes it an excellent building block for constructing materials with tailored electronic and optical properties.

This compound is an ideal starting material for synthesizing the conjugated backbones of these materials. The bromine atom is readily employed in cross-coupling reactions (e.g., Stille or Suzuki) to link furan units with other aromatic or heteroaromatic rings, such as thiophene (B33073) or benzene, creating extended π-conjugated systems. nih.govchemrxiv.org The dimethoxymethyl group can be converted to other functionalities that help tune the material's solubility, morphology, or electronic energy levels. The ability to create well-defined oligomers and polymers with alternating donor-acceptor units is critical for optimizing the performance of organic electronic devices. researchgate.net

| Material Class | Role of Furan Unit | Synthetic Utility of this compound | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Electron-rich building block in π-conjugated backbone | Monomer precursor for Stille/Suzuki polycondensation | Organic Photovoltaics (OPV), OFETs |

| Bio-based Polyesters | Provides rigidity and bio-based content | Source of furan dicarboxylic acid or furan diol analogues | Sustainable packaging, fibers |

| Thermosetting Resins | Component for cross-linked networks | Precursor to furan-based aldehydes for resin formation | Composites, adhesives |

Role in the Development of Agrochemicals and Specialty Chemicals

The synthesis of novel agrochemicals and specialty chemicals often relies on the availability of versatile chemical intermediates that allow for the efficient exploration of new molecular structures. Halogenated heterocycles, including brominated furans, are recognized as important scaffolds in the design of biologically active compounds for agriculture. researchgate.net

This compound provides a platform for generating diverse libraries of furan-containing molecules for screening as potential herbicides, insecticides, or fungicides. The dual reactivity allows for the introduction of a wide range of substituents and pharmacophores onto the furan core. The development of efficient synthetic routes using such intermediates is crucial for the discovery of new active ingredients and for the production of specialty chemicals with unique properties.

Structure Reactivity and Structure Property Relationship Studies of 2 Bromo 5 Dimethoxymethylfuran Derivatives

Impact of Bromine and Acetal (B89532) Substituents on Furan (B31954) Ring Electronic Properties and Reactivity Profile

The reactivity of the furan ring in 2-bromo-5-dimethoxymethylfuran is significantly modulated by the electronic effects of the bromine and dimethoxymethyl substituents. Furan itself is an electron-rich aromatic heterocycle, making it more susceptible to electrophilic attack than benzene. The substituents at the 2 and 5 positions further influence this inherent reactivity.

Dimethoxymethyl (Acetal) Substituent: The dimethoxymethyl group at the 5-position is generally considered to be an electron-donating group. The oxygen atoms of the acetal can donate electron density to the furan ring via resonance, thereby increasing the ring's nucleophilicity and activating it towards electrophilic substitution. This activating effect is most pronounced at the positions ortho and para to the acetal group. The acetal functionality is stable in neutral to strongly basic conditions but is sensitive to acid, which can lead to its hydrolysis back to the corresponding aldehyde.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |

|---|---|---|---|---|---|

| -Br | 2 | -I (Electron-withdrawing) | +R (Electron-donating, weak) | Deactivating | Ortho, Para-directing |

| -CH(OCH3)2 | 5 | -I (Electron-withdrawing, weak) | +R (Electron-donating, strong) | Activating | Ortho, Para-directing |

Conformational Analysis of the Dimethoxymethyl Group and Stereochemical Implications in Transformations

The three-dimensional structure of this compound, particularly the orientation of the dimethoxymethyl group, can have significant stereochemical implications for its reactions.

Conformational Preferences: The dimethoxymethyl group is not a rigid structure and possesses rotational freedom around the C5-C(acetal) bond and the C(acetal)-O bonds. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. It is likely that the methoxy (B1213986) groups will orient themselves to reduce steric clashes with the furan ring and each other. Computational studies on related aryl methyl ethers suggest that the methoxy group often adopts a conformation where the methyl group is oriented away from the plane of the aromatic ring. The presence of the bromine atom at the 2-position is unlikely to have a direct steric influence on the conformation of the dimethoxymethyl group at the 5-position due to the distance between them.

Stereochemical Implications: The conformational preferences of the dimethoxymethyl group can influence the stereochemical outcome of reactions in several ways:

Steric Hindrance: The acetal group can sterically block one face of the furan ring, directing the approach of a reagent to the less hindered face. This can be particularly important in reactions involving the furan ring itself, such as Diels-Alder cycloadditions, or in reactions at the adjacent C4 position.

Chelation Control: In reactions involving organometallic reagents, the oxygen atoms of the acetal group can potentially chelate to the metal center, holding the reagent in a specific orientation relative to the furan ring. This can lead to high levels of stereocontrol in reactions such as directed ortho-metalation or additions to the furan ring.

Diastereoselectivity in Side-Chain Reactions: For reactions occurring at a prochiral center adjacent to the furan ring, the conformation of the dimethoxymethyl group could influence the diastereoselectivity of the transformation by creating a chiral environment around the reacting center.

Computational Modeling for Predicting Reaction Outcomes and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic reactions, and these methods are applicable to furan derivatives. Density Functional Theory (DFT) is a commonly employed method for these purposes.

Predicting Regioselectivity: In electrophilic aromatic substitution reactions of this compound, computational modeling can be used to predict the most likely site of attack. By calculating the energies of the possible intermediates (sigma complexes) formed upon attack at the C3 and C4 positions, the more stable intermediate, corresponding to the major product, can be identified. These calculations would take into account the electronic effects of both the bromine and dimethoxymethyl substituents.

Modeling Reaction Pathways and Transition States: For more complex reactions, such as cycloadditions or metal-catalyzed cross-coupling reactions, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating their energies. The reaction pathway with the lowest activation energy will be the most favorable. This approach can be used to predict not only the regioselectivity but also the stereoselectivity of a reaction.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanism of a reaction. For instance, in a metal-catalyzed reaction, the calculations can elucidate the role of the catalyst, the nature of the intermediates, and the key bond-forming and bond-breaking steps. This understanding can be invaluable for optimizing reaction conditions and designing new catalysts.

| Computational Method | Application | Predicted Outcome | Relevance to this compound |

|---|---|---|---|

| DFT Calculations | Calculation of intermediate energies in electrophilic substitution | Regioselectivity (e.g., C3 vs. C4 attack) | Predicting the major product in reactions like nitration or acylation. |

| Transition State Theory | Determination of activation energies for different reaction pathways | Rate and selectivity of reactions (e.g., Diels-Alder) | Understanding the factors that control the stereochemical outcome of cycloadditions. |

| Molecular Dynamics | Simulation of molecular motion and conformational changes | Preferred conformations and their influence on reactivity | Analyzing the stereochemical implications of the dimethoxymethyl group's conformation. |

Quantitative Structure-Reactivity Relationships (QSRR) in Furan Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are a powerful tool for establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity. In the context of furan chemistry, QSRR studies can provide valuable insights into the factors that govern the reactivity of furan derivatives.

Principles of QSRR: QSRR models are typically developed by correlating a measure of reactivity (e.g., a reaction rate constant or an equilibrium constant) with a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants, calculated atomic charges, or HOMO/LUMO energies.

Steric Descriptors: These quantify the steric bulk of substituents, such as Taft steric parameters or calculated molecular volumes.

Hydrophobic Descriptors: These relate to the molecule's solubility and partitioning behavior, such as the logarithm of the partition coefficient (logP).

Application to Furan Derivatives: For a series of substituted furan derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, a Diels-Alder reaction. The model might reveal that the reactivity is primarily governed by the electronic properties of the substituents, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it.

Relevance to this compound: While a specific QSRR study on this compound and its close analogs may not exist, the principles of QSRR can be used to qualitatively understand its reactivity. By considering the electronic and steric parameters of the bromine and dimethoxymethyl groups, one can make predictions about its reactivity relative to other substituted furans. For instance, it would be expected to be more reactive in Diels-Alder reactions than 2-bromofuran (B1272941) but less reactive than 2,5-dimethoxymethylfuran.

The development of a robust QSRR model for a series of 2,5-disubstituted furans, including this compound, would require the synthesis of a range of analogs and the measurement of their reactivity under controlled conditions. The resulting model could then be used to predict the reactivity of new, unsynthesized furan derivatives.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 5 Dimethoxymethylfuran and Its Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. For 2-Bromo-5-dimethoxymethylfuran, techniques such as High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for its characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₉BrO₃), the expected exact mass can be calculated with high precision. The presence of bromine is a key distinguishing feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This isotopic pattern results in a characteristic M+2 peak in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule.

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com This technique is well-suited for the analysis of volatile compounds like this compound. youtube.com The gas chromatograph separates the compound from a mixture, and the mass spectrometer then provides a mass spectrum for the isolated component.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the molecular ion of brominated compounds can be unstable and may readily fragment. docbrown.info The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the bromine atom, cleavage of the dimethoxymethyl group, and fragmentation of the furan (B31954) ring.

Expected Fragmentation Pattern:

A plausible fragmentation pathway would begin with the molecular ion. Subsequent fragmentation could involve the loss of a methoxy (B1213986) group (-OCH₃) to form a stable oxonium ion. Another likely fragmentation is the cleavage of the C-Br bond. The presence of bromine's isotopic signature in fragments containing the bromine atom would aid in their identification.

Interactive Data Table: Plausible Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Plausible Fragment Ion | Notes |

| 220/222 | [C₇H₉BrO₃]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 189/191 | [C₆H₆BrO₂]⁺ | Loss of a methoxy radical (•OCH₃). |

| 141 | [C₇H₉O₃]⁺ | Loss of a bromine radical (•Br). |

| 111 | [C₅H₄O₂]⁺ | Further fragmentation of the furan ring structure. |

| 75 | [CH(OCH₃)₂]⁺ | Dimethoxymethyl cation. |

Computational Chemistry Approaches for Theoretical Insights

Computational chemistry provides a theoretical framework to understand the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nist.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311G), can be employed to determine the most stable three-dimensional conformation (geometry optimization). mdpi.com This process iteratively adjusts the atomic coordinates to find the minimum energy structure. umich.edu

The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. The electronic structure calculations reveal details about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the furan ring and the bromine atom, which are electron-rich regions. The LUMO is likely to be distributed over the furan ring and influenced by the electron-withdrawing bromine atom. The substituents on the furan ring will modulate the energies of these orbitals.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Values)

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

Future Research Trajectories for 2 Bromo 5 Dimethoxymethylfuran

Development of Catalytic and Stereoselective Transformations

The bromine atom at the 2-position of the furan (B31954) ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. Future research will likely focus on expanding the scope and efficiency of these transformations. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, have been demonstrated with simple 2-bromofurans to form 2-arylfurans and are a logical starting point. thieme-connect.comtandfonline.com Investigations could systematically explore a wider range of coupling partners, including alkyl, vinyl, and alkynyl groups, using various palladium, nickel, and iron catalysts to optimize reaction conditions and yields. thieme-connect.com

A significant frontier lies in the development of stereoselective transformations. The dimethoxymethyl group is an acetal (B89532) of a prochiral aldehyde. Future work could explore asymmetric reactions that differentiate the two faces of the furan ring or the aldehyde precursor. For instance, developing catalytic systems for enantioselective coupling reactions or stereoselective Diels-Alder reactions where the furan acts as the diene could lead to valuable chiral building blocks for asymmetric synthesis. researchgate.net The exploration of catalysts that can control the stereochemistry of reactions at positions adjacent to the existing substituents would be a particularly valuable contribution.

| Catalyst Type | Potential Coupling Partners |

| Palladium (e.g., Pd(PPh₃)₄) | Arylboronic acids, organostannanes, terminal alkynes |

| Nickel (e.g., Ni(cod)₂) | Arylboronic acids, organozinc reagents |

| Iron (e.g., FeCl₃) | Grignard reagents (alkyl, aryl) |

Integration into Flow Chemistry and Automated Synthesis Platforms

The progression from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility. Given that reactions involving furan derivatives, such as the nitration of furfural (B47365), have been successfully adapted to flow platforms, 2-Bromo-5-dimethoxymethylfuran is a prime candidate for integration into such systems. researchgate.net Future research could focus on developing robust flow protocols for its synthesis and subsequent transformations, such as lithiation followed by electrophilic quench or continuous cross-coupling reactions. This would enable safer handling of potentially unstable intermediates and facilitate large-scale production.

Furthermore, the structure of this compound is well-suited for automated synthesis platforms that rely on iterative, building-block-based approaches. nih.gov The bromo- and acetal-functionalized furan can be considered a bifunctional building block. An automated platform could execute a sequence of reactions, for example, a Suzuki coupling at the bromine position, followed by deprotection of the acetal to reveal the aldehyde, which is then subjected to a variety of subsequent reactions (e.g., reductive amination, Wittig reaction). nih.gov This high-throughput approach could rapidly generate libraries of complex furan-containing molecules for screening in drug discovery and materials science. researchgate.net

Exploration of Novel Derivatization Pathways and Functional Group Interconversions

Beyond standard cross-coupling, there is significant potential in exploring more novel derivatization pathways. One promising avenue is the "halogen dance" reaction, a base-catalyzed isomerization where the bromine atom migrates to an adjacent, thermodynamically more stable position on the furan ring. thieme-connect.comimperial.ac.ukacs.orgwikipedia.org Applying this methodology to this compound could provide access to 3-bromo-5-dimethoxymethylfuran, a regioisomer that is difficult to synthesize directly. This would open up new possibilities for functionalization at the C3 position of the furan ring. acs.org

The interconversion of the existing functional groups offers another rich area for research. The dimethoxymethyl group serves as a stable protecting group for the formyl group. tue.nl Deprotection under mild acidic conditions would yield 2-bromo-5-formylfuran, a key intermediate for a vast array of subsequent transformations. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various carbon-carbon and carbon-heteroatom bonds. fayoum.edu.eg Concurrently, the bromo-substituent can be transformed via lithium-halogen exchange to generate a nucleophilic furan species, which can react with a wide range of electrophiles. The strategic and selective manipulation of these two functional groups is a key area for future synthetic exploration.

| Functional Group | Potential Interconversions / Reactions |

| Bromo Group | Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira), Lithiation and reaction with electrophiles, Halogen dance rearrangement |

| Dimethoxymethyl Group (Acetal) | Hydrolysis to aldehyde |

| Resulting Aldehyde Group | Oxidation to carboxylic acid, Reduction to alcohol, Wittig reaction, Reductive amination, Grignard addition |

Investigation of Its Utility in Supramolecular Chemistry and Self-Assembly Processes

The furan ring possesses unique electronic and structural features that make it an attractive component for supramolecular chemistry and the design of self-assembling systems. Research has shown that furan-containing aromatic compounds can self-assemble into well-defined nanostructures. nih.govresearchgate.net The specific substitution pattern of this compound could be exploited to direct these self-assembly processes through a combination of π-π stacking, hydrogen bonding (after conversion of the acetal to other groups), and halogen bonding.

Future studies could involve synthesizing derivatives of this compound and investigating their ability to form liquid crystals, gels, or other ordered materials. By incorporating this furan moiety into larger conjugated systems, it may be possible to develop novel organic electronic materials, such as semiconductors or light-emitting diodes, where the furan ring's properties can be fine-tuned through derivatization. ntu.edu.sg Furthermore, the interactions of furan derivatives with porous crystalline materials have been used to study non-covalent forces. nih.gov This suggests that molecules derived from this compound could be designed as specific guests for molecular recognition and sensing applications or as building blocks for the construction of metal-organic frameworks (MOFs) and other porous materials.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-dimethoxymethylfuran, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves halogenation and protection/deprotection strategies. For example, bromination of a precursor furan derivative using reagents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) is common. Methoxymethyl protection is achieved via nucleophilic substitution with sodium methoxide or dimethyl sulfate in anhydrous conditions. Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature gradients (to minimize side reactions), and stoichiometric ratios of brominating agents .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. For instance, the methoxymethyl group shows distinct singlet peaks at δ 3.3–3.5 ppm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography: TLC and HPLC monitor reaction progress and isolate intermediates .

Q. What are the common chemical reactions involving this compound in organic synthesis?

- Substitution: Bromine at position 2 can be replaced by nucleophiles (e.g., amines, thiols) in SN2 mechanisms.

- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids form biaryl structures.

- Oxidation/Reduction: The dimethoxymethyl group can be hydrolyzed to a carbonyl under acidic conditions .

Advanced Research Questions

Q. How can reaction mechanisms for this compound’s transformations be elucidated, particularly in stereoselective syntheses?

Mechanistic studies employ:

- Kinetic Isotope Effects (KIE): To identify rate-determining steps in substitution reactions.

- Computational Modeling: Density Functional Theory (DFT) calculates transition states for cross-coupling reactions.

- Trapping Intermediates: Using radical scavengers (e.g., TEMPO) to detect radical pathways in photochemical reactions .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Reproducibility Checks: Validate reaction conditions (e.g., trace moisture levels in solvents).

- Side-Product Analysis: LC-MS identifies byproducts from competing pathways (e.g., elimination vs. substitution).

- Structural Reanalysis: Single-crystal X-ray diffraction confirms ambiguous substituent positions .

Q. How is this compound utilized in designing enzyme inhibitors or bioactive molecules?

- Pharmacophore Modeling: The bromine atom enhances halogen bonding with enzyme active sites (e.g., kinases).

- Structure-Activity Relationship (SAR): Systematic substitution of the dimethoxymethyl group evaluates its impact on binding affinity.

- In Silico Screening: Molecular docking with targets like COX-2 or HIV protease identifies lead compounds .

Q. What methodologies optimize the stability of this compound under varying storage and reaction conditions?

- Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies decomposition pathways (e.g., hydrolysis of the dimethoxymethyl group).

- Protective Atmospheres: Use of argon or nitrogen prevents oxidation during storage.

- Lyophilization: Freeze-drying preserves hygroscopic derivatives .

Methodological Considerations

Q. How are competing reaction pathways managed in the synthesis of this compound derivatives?

- Temperature Control: Lower temperatures (−20°C) favor kinetic over thermodynamic products.

- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh)) improve selectivity in cross-coupling reactions.

- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in SNAr reactions .

Q. What advanced techniques validate the electronic effects of substituents on this compound’s reactivity?

- Hammett Plots: Correlate substituent σ values with reaction rates.

- Electrochemical Analysis: Cyclic voltammetry measures redox potentials influenced by electron-withdrawing/donating groups.

- Infrared (IR) Spectroscopy: Detects changes in electron density via carbonyl stretching frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.